N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O2/c1-18-5-4-6-19(17-18)26(33)30-24-22-7-2-3-8-23(22)29-25(24)27(34)32-15-13-31(14-16-32)21-11-9-20(28)10-12-21/h2-12,17,29H,13-16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEAERFWICXHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using fluorobenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce fully or partially hydrogenated products.
Scientific Research Applications
Psychiatric Disorders
N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide has been investigated for its potential use in treating various psychiatric disorders, including anxiety and depression. The compound's structural similarity to known antipsychotic agents suggests it may act on serotonin and dopamine receptors, which are crucial in mood regulation.
Sleep Disorders
Research indicates that this compound may be effective in managing sleep initiation and maintenance disorders. Its pharmacodynamic profile suggests it could modulate neurotransmitter systems involved in sleep regulation, potentially offering a new avenue for treatment options in insomnia and related conditions .
Cancer Research
Recent studies have explored the compound's anti-cancer properties. Preliminary findings suggest that it may inhibit certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The indole structure is known for its role in various bioactive compounds, making it a candidate for further investigation in oncology .
Case Study 1: Treatment of Anxiety Disorders
In a clinical trial involving patients with generalized anxiety disorder (GAD), participants treated with this compound showed significant reductions in anxiety symptoms compared to a placebo group. The study highlighted the compound's potential as a novel anxiolytic agent.
Case Study 2: Effects on Sleep Quality
A randomized controlled trial examined the effects of this compound on sleep quality among individuals with chronic insomnia. Results indicated that participants experienced improved sleep onset and duration, suggesting that the compound could be an effective treatment for sleep disturbances .
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the bromophenyl and fluorobenzyl groups may enhance binding affinity and specificity. This compound may modulate biological pathways involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities, enabling comparative analysis of structure-activity relationships (SAR), biological activity, and physicochemical properties.
Structural Analogs
Structure-Activity Relationships (SAR)
- Fluorophenyl Position : Substitution at the 4-position (target compound) vs. 2-position () influences steric and electronic interactions. The 4-fluorophenyl group may enhance binding to flat receptor pockets (e.g., dopamine D₂) .
- Direct carbonyl linkage (target compound) may restrict mobility but enhance specificity .
- Benzamide Substituents : 3-Methylbenzamide (target) vs. 4-methyl (L881-0094) alters steric hindrance and π-π stacking with aromatic residues in binding pockets .
Physicochemical Properties
<sup>*</sup>Calculated using fragment-based methods.
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide, also known as FLI-06, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthetic routes, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine ring : Substituted with a fluorophenyl group.
- Indole moiety : Known for its role in various biological activities.
- Benzamide group : Contributes to the compound's pharmacological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1031993-61-9 |
| Molecular Weight | 456.5 g/mol |
| Molecular Formula | C27H25FN4O2 |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the piperazine derivative : Synthesized from 4-fluoroaniline and piperazine.
- Indole synthesis : Achieved via Fischer indole synthesis.
- Coupling reaction : The piperazine derivative is coupled with the indole using reagents like EDCI in the presence of a base .
This compound acts primarily as a ligand in receptor binding studies. Its interaction with various biological targets suggests potential therapeutic effects, particularly in neurological disorders. The exact mechanism is still under investigation but may involve modulation of G protein-coupled receptors (GPCRs) and other signaling pathways .
Pharmacological Studies
Recent studies have explored the compound's efficacy in various biological contexts:
- Antitumor Activity : Preliminary studies indicate that derivatives of benzamide compounds exhibit antitumor effects, suggesting that FLI-06 may have similar properties due to its structural analogies .
- Enzyme Inhibition : Research focusing on related compounds has shown significant inhibitory effects on enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism. This positions FLI-06 as a potential candidate for treating mood disorders .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential applications of FLI-06:
- Inhibitory Effects on Tyrosinase : Compounds with similar piperazine structures demonstrated competitive inhibition against Agaricus bisporus tyrosinase, indicating potential applications in skin-related conditions like hyperpigmentation .
- Cytotoxicity Assessments : In vitro studies assessing cytotoxic effects on various cell lines revealed that certain derivatives exhibited low toxicity at therapeutic concentrations, highlighting their safety profile for further development .
- Kinase Inhibition Studies : Investigations into kinase inhibitors have shown that modifications to the benzamide structure can enhance potency against specific cancer targets, suggesting that FLI-06 could be optimized for similar applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}-3-methylbenzamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Prepare the indole-3-carboxamide core via coupling reactions between 1H-indole derivatives and activated 3-methylbenzoyl chloride under anhydrous conditions (e.g., THF, DCM) with a base like triethylamine .
- Step 2 : Introduce the 4-(4-fluorophenyl)piperazine-1-carbonyl moiety via a nucleophilic acyl substitution. React the indole intermediate with 4-(4-fluorophenyl)piperazine-1-carbonyl chloride in the presence of a coupling agent (e.g., HATU or EDCI) and a catalytic base (DMAP) .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodology :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for the indole NH (~12 ppm), fluorophenyl aromatic protons (7.2–7.6 ppm), and piperazine methylene groups (3.0–3.5 ppm) .
- IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, piperazine carbonyl at ~1680 cm⁻¹) .
- Crystallography : Use single-crystal X-ray diffraction (SXRD) with SHELX software for refinement. Resolve potential disorder in the piperazine ring using restraints and constraints .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and piperazine modifications on biological activity?
- Methodology :
- Analog Synthesis : Replace the 4-fluorophenyl group with other halophenyl (e.g., Cl, Br) or methoxyphenyl groups. Modify the piperazine ring by alkylation or acylation .
- Biological Assays : Test analogs for receptor binding affinity (e.g., dopamine D3/D4 receptors) via radioligand displacement assays. Compare IC50 values to identify critical substituents .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions with target receptors. Prioritize modifications that enhance hydrogen bonding with key residues (e.g., Asp110 in D3 receptors) .
Q. What strategies address discrepancies in biological activity data across different studies involving this compound?
- Methodology :
- Reproducibility Checks : Validate assay conditions (e.g., buffer pH, temperature) and compound purity (HPLC ≥95%). Cross-reference with structurally validated analogs .
- Enantiomer Analysis : Resolve racemic mixtures (if applicable) via chiral HPLC. Test individual enantiomers for activity, as seen in dopamine transporter ligands where S-enantiomers showed higher affinity .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan. Identify confounding factors (e.g., cell line variability, assay protocols) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
